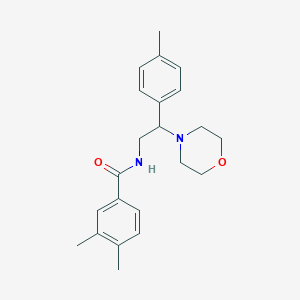

3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide, also known as DMTB, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has shown promising results in various studies.

Scientific Research Applications

Polymer Chemistry and Block Copolymers

Research by Bütün, Armes, and Billingham (2001) on diblock copolymers incorporating tertiary amine methacrylate comonomers, such as 2-(N-morpholino)ethyl methacrylate (MEMA), indicates the significance of morpholino groups in modifying polymers for advanced applications. Their study highlighted how selective quaternization of these groups could yield cationic diblock copolymers with reversible pH-, salt-, and temperature-induced micellization properties, crucial for drug delivery systems and materials science (Bütün, V., Armes, S., & Billingham, N., 2001).

Catalytic Organic Synthesis

Wan et al. (2002) demonstrated the role of morpholine in the palladium-catalyzed aminocarbonylation of aryl bromides, showcasing the utility of morpholine and related compounds in facilitating complex organic synthesis processes. This research is pivotal for the development of pharmaceuticals and agrochemicals, where morpholine derivatives serve as intermediates or catalysts to enhance reaction efficiencies (Wan, Y., et al., 2002).

Crystal and Molecular Structure Analysis

The work by Remko et al. (2010) on the crystal and molecular structure of sulfonamide derivatives, including morpholine-based compounds, underscores the importance of such analyses in understanding drug-receptor interactions, stability, and solubility. Detailed structural insights are fundamental for drug design and the development of therapeutics with optimized efficacy and reduced side effects (Remko, M., et al., 2010).

Synthetic Methodologies and Heterocyclic Chemistry

The synthesis of morpholin-2-one derivatives as outlined by Kim et al. (2001) via the Ugi multicomponent reaction reveals the versatility of morpholine in constructing complex heterocyclic frameworks. Such methodologies are crucial for the rapid generation of molecular diversity, supporting the discovery and development of new drugs and materials (Kim, Y., et al., 2001).

properties

IUPAC Name |

3,4-dimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-16-4-7-19(8-5-16)21(24-10-12-26-13-11-24)15-23-22(25)20-9-6-17(2)18(3)14-20/h4-9,14,21H,10-13,15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWUREPNKCLJCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)C)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(3,5-dimethylanilino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2602383.png)

![ethyl 4-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2602385.png)

![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)

![2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-[2-(2,3-dichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B2602387.png)

![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)

![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2602390.png)

![N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2602393.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2602399.png)